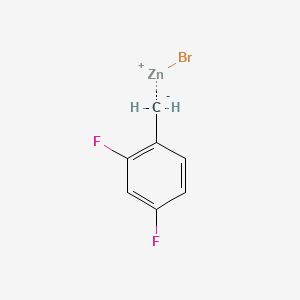

2,4-Difluorobenzylzinc bromide

説明

Significance of Organofluorine Compounds in Synthetic Chemistry and Life Sciences

Organofluorine compounds, which contain a carbon-fluorine bond, have a wide range of applications, from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers. wikipedia.org The inclusion of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. scispace.com For instance, the high bond energy of the carbon-fluorine bond contributes to the thermal and oxidative stability of these compounds. scispace.com

In the life sciences, the introduction of fluorine can enhance the metabolic stability of a drug, meaning it is not broken down as quickly by the body and can therefore remain active for longer. wikipedia.org It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.orgnih.gov The strategic placement of a single fluorine atom or a trifluoromethyl group can have a profound effect on a molecule's pharmacological activity. stanford.edu This has made the development of methods to introduce fluorine into complex molecules a major focus for medicinal chemists. wikipedia.org

The Role of Organozinc Reagents in Carbon-Carbon Bond Formation

First prepared in 1848, organozinc reagents are powerful tools for forming carbon-carbon bonds in organic synthesis. sigmaaldrich.com They are particularly valued for their high reactivity and tolerance of a variety of functional groups, such as nitriles, esters, and amides, which might not be compatible with other types of organometallic reagents. sigmaaldrich.comthieme-connect.com

Organozinc reagents are frequently used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. sigmaaldrich.comwikipedia.org These reactions involve the transfer of an organic group from the zinc atom to another organic molecule, facilitated by a palladium catalyst. wikipedia.org The versatility of organozinc reagents allows for the synthesis of a wide array of complex molecules from simpler starting materials. thieme-connect.com

Positioning 2,4-Difluorobenzylzinc Bromide as a Versatile Synthetic Intermediate

This compound serves as a key building block for introducing the 2,4-difluorobenzyl group into various molecules. myskinrecipes.com It is particularly useful in cross-coupling reactions to create fluorinated aromatic compounds. The presence of the two fluorine atoms on the benzene (B151609) ring enhances the compound's reactivity and influences the electronic properties of the final products. chemimpex.com

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzyl bromide with zinc metal in a solvent like tetrahydrofuran (B95107) (THF). The resulting organozinc reagent is often used immediately in subsequent reactions. Its ability to participate in various carbon-carbon bond-forming reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. chemimpex.com

Scope and Organization of the Academic Research Review

This review focuses on the chemical properties, synthesis, and applications of this compound in modern chemical research. It will delve into the significance of organofluorine compounds and organozinc reagents in contemporary synthesis. The article will also present detailed research findings and data related to the utility of this compound as a synthetic intermediate.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | Bromo[(2,4-difluorophenyl)methyl]zinc |

| CAS Number | 307496-26-0 |

| Molecular Formula | C₇H₅BrF₂Zn |

| Molecular Weight | 272.42 g/mol |

| Physical Form | Typically a 0.5 M solution in tetrahydrofuran (THF) |

Table 2: Precursor Compound - 2,4-Difluorobenzyl bromide

| Property | Value |

| CAS Number | 23915-07-3 sigmaaldrich.com |

| Molecular Formula | F₂C₆H₃CH₂Br sigmaaldrich.com |

| Molecular Weight | 207.02 g/mol sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Density | 1.613 g/mL at 25 °C sigmaaldrich.com |

Detailed Research Findings

The synthesis of this compound is typically achieved through the direct reaction of 2,4-difluorobenzyl bromide with activated zinc metal. The reaction is generally carried out in an inert atmosphere and in a dry solvent such as THF to prevent degradation of the reagent. The quality of the zinc and the reaction conditions, including temperature, are crucial for obtaining a high yield of the desired product and minimizing side reactions like Wurtz coupling.

Once formed, this compound is a versatile reagent for a variety of chemical transformations. It is a key participant in Negishi cross-coupling reactions, where it couples with various organic halides in the presence of a palladium or nickel catalyst. sigmaaldrich.comwikipedia.org This reaction is a powerful method for constructing complex molecular architectures containing the 2,4-difluorobenzyl moiety.

The fluorine atoms in this compound play a significant role in its reactivity. They are electron-withdrawing, which can influence the reaction rates and the properties of the resulting products. This feature is particularly advantageous in the synthesis of pharmaceutical intermediates, where the presence of fluorine can enhance biological activity. chemimpex.com

Structure

3D Structure of Parent

特性

IUPAC Name |

bromozinc(1+);2,4-difluoro-1-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJAHFYOACWPNA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Difluorobenzylzinc Bromide

Precursor Synthesis: Strategies for 2,4-Difluorobenzyl Bromide

The efficacy and purity of the final organozinc compound are highly dependent on the quality of its precursor, 2,4-difluorobenzyl bromide. Methodologies for synthesizing this precursor can be broadly categorized into the direct, regioselective bromination of a toluene (B28343) derivative or multi-step pathways starting from a difluorobenzene derivative.

The most direct route to 2,4-difluorobenzyl bromide is the benzylic bromination of 2,4-difluorotoluene (B1202308). smolecule.com This reaction requires conditions that favor free-radical substitution on the methyl group over electrophilic substitution on the aromatic ring.

Photochemical methods are highly effective for achieving selective benzylic bromination, often resulting in high purity products. A common protocol involves the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under light irradiation. smolecule.com The light, often from a high-intensity lamp such as an iodine-tungsten lamp, initiates the homolytic cleavage of the peroxide, which generates the bromine radicals necessary for the reaction. This method is advantageous due to its mild reaction conditions and high product purity, which can exceed 99%. smolecule.com Continuous flow reactors equipped with LEDs (e.g., 405 nm) represent a modern advancement, allowing for rapid and controlled bromination, potentially eliminating the need for organic solvents and achieving near-complete conversion in seconds. smolecule.com

Table 1: Comparison of Photochemical Bromination Protocols

| Parameter | Batch Protocol | Continuous Flow Protocol |

|---|---|---|

| Bromine Source | HBr / H₂O₂ | NaBrO₃ / HBr |

| Initiation | High-wattage lamp (e.g., 1000W iodine-tungsten) | 405 nm LEDs smolecule.com |

| Solvent | Typically an inert organic solvent | Can be performed solvent-free smolecule.com |

| Reaction Time | Hours | 15–60 seconds residence time smolecule.com |

| Yield | High (up to 90.3%) smolecule.com | Near-complete conversion smolecule.com |

| Purity | >99% achievable smolecule.com | High, with reduced byproducts smolecule.com |

Beyond photochemical methods utilizing HBr, other reagents are employed for benzylic bromination. The Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a classic and effective method. commonorganicchemistry.comwikipedia.org This reaction is typically conducted in an inert solvent like carbon tetrachloride at reflux temperatures. commonorganicchemistry.com The role of NBS is to maintain a low, steady concentration of molecular bromine, which favors the desired radical substitution at the benzylic position over competing reactions. wikipedia.org

More modern and milder reagents have also been developed to improve regioselectivity and safety. Reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) allow for the regioselective bromination of aromatic compounds under mild conditions, often without the need for a catalyst. organic-chemistry.org

Table 2: Alternative Reagents for Benzylic Bromination

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, benzoyl peroxide), CCl₄, reflux commonorganicchemistry.comwikipedia.org | Classic Wohl-Ziegler conditions; maintains low Br₂ concentration. wikipedia.org |

| Bromine (Br₂) | Lewis acid catalyst (Fe, AlBr₃), controlled temperature (40–60°C) | Can lead to ring substitution if not controlled; catalyst required for selectivity. |

| TBBDA | Dichloromethane, mild conditions organic-chemistry.org | High regioselectivity, no catalyst needed, recoverable byproducts. organic-chemistry.org |

| Pyridinium Hydrobromide Perbromide (PHP) | Acidic conditions commonorganicchemistry.com | A milder alternative brominating agent. commonorganicchemistry.com |

An alternative to the direct bromination of 2,4-difluorotoluene is a multi-step synthesis commencing with 1,3-difluorobenzene. A notable example involves an initial chloromethylation via a Blanc-type reaction, using paraformaldehyde, a halogenating agent (e.g., concentrated HBr), and a catalyst. google.com The resulting 2,4-difluoro-benzyl halide is then converted into a quaternary ammonium (B1175870) salt using urotropine, which upon hydrolysis yields the corresponding amine. google.com While this specific patent describes the synthesis of the amine, the intermediate 2,4-difluoro benzyl (B1604629) halide is the direct precursor needed. This route can be advantageous in terms of cost and safety compared to methods using elemental chlorine or expensive brominating agents like NBS. google.com

Another multi-step approach involves the reduction of a 2,4-difluorobenzoic acid derivative to 2,4-difluorobenzyl alcohol, followed by its conversion to 2,4-difluorobenzyl bromide. ontosight.aichemicalbook.com The bromination of the alcohol can be achieved using reagents like carbon tetrabromide and triphenylphosphine. chemicalbook.com

Regioselective Bromination of Difluorotoluene Derivatives

Direct Oxidative Insertion of Zinc into the Carbon-Bromine Bond

The formation of 2,4-difluorobenzylzinc bromide is accomplished through the direct oxidative addition of zinc metal into the carbon-bromine bond of the 2,4-difluorobenzyl bromide precursor. google.com This reaction is typically performed under an inert atmosphere to prevent the degradation of the pyrophoric organozinc product. wikipedia.org Tetrahydrofuran (B95107) (THF) is a commonly used solvent as it effectively stabilizes the organozinc intermediate. organic-chemistry.org The resulting solution of the organozinc reagent is often used directly in subsequent reactions, such as Negishi cross-couplings. uantwerpen.be

2,4-Difluorobenzyl bromide + Zn → this compound

The success of the oxidative insertion reaction is critically dependent on the reactivity of the zinc metal. Commercially available zinc is often coated with a passivating layer of zinc oxide, which must be removed or overcome. nih.gov Several activation techniques have been developed to enhance the surface reactivity of the zinc.

Chemical Activation: This is the most common approach and involves treating the zinc dust or powder with various reagents. A popular method uses 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) to etch the zinc surface. wikipedia.orgnih.gov

Rieke Zinc: A highly reactive form of zinc, known as Rieke zinc, is prepared by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like potassium or lithium metal. wikipedia.orgnih.gov

Mechanochemical Activation: A modern, solvent-free technique involves the use of ball-milling to mechanically activate the zinc. nih.gov This method can obviate the need for dry solvents and is independent of the physical form of the commercial zinc, offering a reproducible and sustainable energy input for the reaction. nih.gov

Table 3: Summary of Zinc Activation Techniques

| Activation Method | Reagents/Procedure | Mechanism of Action |

|---|---|---|

| Chemical Etching | 1,2-Dibromoethane, TMSCl, I₂, HBr wikipedia.orgnih.govsmolecule.com | Removes passivating zinc oxide layer from the metal surface. nih.gov |

| Rieke Zinc | Reduction of ZnCl₂ with K, Li, or Mg wikipedia.orgnih.gov | Creates a highly active, high-surface-area form of zinc metal. wikipedia.org |

| LiCl Addition | Stoichiometric amount of LiCl added to the reaction organic-chemistry.orgresearchgate.net | Forms a soluble RZnX·LiCl adduct, preventing passivation of the zinc surface. wikipedia.orgorganic-chemistry.org |

| Mechanochemical | Ball-milling of zinc metal nih.gov | Provides mechanical energy to break up the oxide layer and create fresh reactive surfaces without bulk solvent. nih.gov |

| Ultrasonication | Application of ultrasound to the reaction mixture | Increases the rate of formation of the active zinc species by promoting reactions at the metal surface (as in the Simmons-Smith reaction). wikipedia.org |

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful control over several reaction parameters.

The choice of solvent is critical for the stability and reactivity of the organozinc reagent. Tetrahydrofuran (THF) is a commonly used solvent due to its ability to solvate and stabilize the this compound. nih.gov The coordinating nature of THF helps to keep the organozinc species in solution and can influence its reactivity in subsequent coupling reactions. smolecule.comnih.gov Studies have shown that polar aprotic solvents can accelerate the rate of oxidative addition. nih.gov However, the stability of organozinc reagents can vary in different solvents, with some studies indicating that the rate of decomposition is not significantly dependent on the solvent choice between THF and N,N-dimethylformamide (DMF). donnu.edu.ua

Temperature is a crucial parameter that can significantly impact the selectivity of the organometallic formation. dtic.milmt.com The synthesis of this compound is typically carried out at controlled temperatures, often between 0 and 25°C, to minimize side reactions such as Wurtz-type coupling, which leads to the formation of 1,2-bis(2,4-difluorophenyl)ethane. Maintaining a low temperature helps to ensure the selective formation of the desired organozinc halide. mt.comacs.org In some on-surface synthesis of organometallic polymers, temperature has been shown to be a decisive factor in controlling the chirality of the final product, highlighting the importance of kinetic control. nih.gov

Organozinc compounds are sensitive to air and moisture and are pyrophoric in nature. wikipedia.orgorgsyn.org Therefore, the synthesis of this compound must be conducted under an inert atmosphere, typically argon or nitrogen, using air-free techniques. wikipedia.orgavantorsciences.com All glassware should be thoroughly dried, and solvents must be anhydrous to prevent the decomposition of the reagent. The final product is often stored and handled as a solution in an inert solvent like THF under an argon atmosphere to maintain its stability. avantorsciences.com

Analytical Methods for Reaction Progress Monitoring and Product Purity Assessment

To ensure the successful synthesis of high-purity this compound, it is essential to monitor the reaction progress and assess the purity of the final product.

A variety of analytical techniques are employed for this purpose:

Gas Chromatography (GC): GC analysis of quenched reaction aliquots is a common method to monitor the consumption of the starting material, 2,4-difluorobenzyl bromide, and the formation of the product. google.com This technique allows for the determination of reaction completion. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the structure of the organozinc reagent and for assessing its purity. orgsyn.orgorgsyn.org It can be used to observe the disappearance of starting material signals and the appearance of product signals. orgsyn.org Quantitative NMR (qNMR) can be used to determine the exact concentration of the organozinc solution. orgsyn.org

Titration: Iodometric titration is a classic method to determine the concentration of the active organozinc species in the solution. donnu.edu.ua This provides a measure of the yield of the reaction.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize organozinc species in solution, providing insights into their structure and aggregation state. uni-muenchen.de

X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC): For solid forms of organometallic compounds, XRPD can be used to identify the crystalline form, while DSC can help determine stability and solvent/water content. google.com

| Analytical Method | Application |

| Gas Chromatography (GC) | Monitoring reaction progress and completion. google.comorgsyn.org |

| Nuclear Magnetic Resonance (NMR) | Structure elucidation and purity assessment. orgsyn.orgorgsyn.org |

| Titration | Determining the concentration of the active reagent. donnu.edu.ua |

| Mass Spectrometry (MS) | Identification and characterization of organozinc species. uni-muenchen.de |

| XRPD and DSC | Characterization of solid forms. google.com |

Transmetallation Pathways for this compound Generation

Transmetallation is a fundamental process in organometallic chemistry involving the transfer of an organic ligand from one metal to another. This methodology is pivotal for accessing a wide array of organozinc reagents, including this compound, which may not be readily accessible through direct oxidative addition. The primary advantage of transmetallation lies in its ability to start from more reactive or readily available organometallic precursors, such as organolithium or Grignard reagents, and convert them into the desired, often more stable and selective, organozinc compound. The reaction is typically driven by the difference in electronegativity between the metals, leading to the thermodynamically favored product. For the synthesis of benzylic zinc reagents, this approach can also help suppress undesired side reactions like Wurtz coupling that can occur during direct zinc insertion. smolecule.com

Conversion from Corresponding Organolithium or Grignard Reagents

A well-established route for preparing organozinc halides involves the reaction of a zinc salt with a pre-formed organolithium or organomagnesium (Grignard) compound. This two-step approach allows for a clean conversion under controlled conditions.

From Organolithium Reagents: The synthesis would first involve the generation of 2,4-difluorobenzyllithium. This is typically achieved through the reaction of 2,4-difluorobenzyl bromide with a strong reducing agent like lithium metal or via deprotonation of a suitable precursor. The resulting highly reactive organolithium species is then treated with a zinc halide, such as zinc bromide (ZnBr₂). The lithium-zinc exchange proceeds rapidly to yield the more stable this compound.

From Grignard Reagents: The Grignard reagent pathway is a common and practical method for synthesizing organozinc compounds. smolecule.comsigmaaldrich.com The first step is the synthesis of the Grignard reagent itself, 2,4-difluorobenzylmagnesium bromide. This is accomplished by reacting 2,4-difluorobenzyl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. wikipedia.orglibretexts.org It is crucial to maintain anhydrous conditions, as Grignard reagents react readily with water. libretexts.org

Once the Grignard reagent is formed, it is subjected to transmetallation with a zinc salt, typically zinc bromide. The magnesium-zinc (B8626133) exchange reaction results in the formation of this compound and magnesium dibromide. This method benefits from the relative ease of preparing the initial Grignard reagent and the favorable thermodynamics of the subsequent transmetallation.

Table 1: Transmetallation from Organolithium and Grignard Reagents

| Precursor Route | Step 1: Intermediate Synthesis | Step 2: Transmetallation Reaction | Final Product |

| Organolithium | 2,4-Difluorobenzyl bromide + Lithium Metal → 2,4-Difluorobenzyllithium | 2,4-Difluorobenzyllithium + ZnBr₂ → this compound + LiBr | This compound |

| Grignard | 2,4-Difluorobenzyl bromide + Mg → 2,4-Difluorobenzylmagnesium bromide | 2,4-Difluorobenzylmagnesium bromide + ZnBr₂ → this compound + MgBr₂ | This compound |

Exploration of Electrochemical Methods for Zinc Reagent Synthesis

Electrochemical synthesis represents a modern, green, and highly controllable alternative for generating organometallic reagents. beilstein-journals.org While specific literature detailing the electrochemical synthesis of this compound is not abundant, the underlying principles of electrosynthesis are well-suited for this transformation. This method avoids the need for highly reactive metals like lithium or pre-activated magnesium and can often proceed under milder conditions. kaust.edu.sa

The most direct electrochemical approach involves the reduction of the organic halide precursor, 2,4-difluorobenzyl bromide, at a cathode in the presence of a sacrificial zinc anode. In this setup, the zinc anode is consumed during the reaction, providing the zinc source for the organometallic reagent. As 2,4-difluorobenzyl bromide is reduced at the cathode, it forms a radical anion which can then react with the Zn²⁺ ions generated from the sacrificial anode to form the target compound.

An alternative strategy employs a bromide-mediated system in an undivided cell. nih.gov This can involve the anodic oxidation of a bromide salt to form a bromine species, which is subsequently trapped by a reagent, while the desired reduction of the organic halide occurs at the cathode. nih.gov For the synthesis of an organozinc reagent, a simpler setup would involve the direct electrochemical reduction of 2,4-difluorobenzyl bromide in an undivided cell containing a zinc anode, where the anode itself is consumed to form the product. This avoids complex cell setups and sacrificial chemical reagents, aligning with the principles of sustainable chemistry. beilstein-journals.org The precise control over the applied potential can enhance selectivity and minimize side product formation.

Table 2: Conceptual Electrochemical Synthesis Approaches

| Method | Electrode Setup | Proposed Reaction Mechanism | Potential Advantages |

| Sacrificial Anode | Anode: Sacrificial Zinc (Zn)Cathode: Inert (e.g., Carbon, Platinum)Electrolyte: Solution of 2,4-Difluorobenzyl bromide | Zn → Zn²⁺ + 2e⁻ (at anode)2,4-Difluorobenzyl bromide + 2e⁻ + Zn²⁺ → this compound + Br⁻ (at cathode/in solution) | Direct, one-pot synthesis; avoids pre-formation of reactive reagents; high atom economy. |

| Undivided Cell | Anode: ZincCathode: InertReagents: 2,4-Difluorobenzyl bromide in a suitable electrolyte | A simplified version of the sacrificial anode method, where both electrode processes occur in the same compartment. | Simplicity of reactor design; operational ease; scalability. nih.gov |

Elucidating the Reactivity Profile and Reaction Mechanisms of 2,4 Difluorobenzylzinc Bromide

Fundamental Nucleophilic Character and Electrophilic Interactions

2,4-Difluorobenzylzinc bromide, as an organozinc halide, exhibits significant nucleophilic character centered on the benzylic carbon atom bonded to the zinc metal. This property dictates its fundamental reactivity, primarily involving interactions with a wide array of electrophiles. The carbon-zinc (C-Zn) bond is polarized, with the carbon atom bearing a partial negative charge (δ-) and the zinc atom a partial positive charge (δ+). This polarization renders the benzylic carbon a potent nucleophile, capable of forming new carbon-carbon bonds by attacking electron-deficient centers.

The reactivity of organozinc reagents like this compound is generally moderate compared to more reactive organometallics such as Grignard or organolithium reagents. This tempered reactivity offers a distinct advantage, allowing for greater functional group tolerance in complex syntheses. For instance, functional groups like esters and nitriles, which are often incompatible with harder organometallics, can be tolerated in reactions involving organozinc compounds. organic-chemistry.org The reagent's utility is prominent in substitution reactions where it displaces leaving groups from electrophilic substrates and, most notably, in transition metal-catalyzed cross-coupling reactions. wikipedia.org

The presence of two fluorine atoms on the aromatic ring at the C2 and C4 positions profoundly influences the electronic properties and reactivity of this compound. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). stackexchange.com This effect decreases the electron density of the aromatic ring and, by extension, the benzylic carbon.

Furthermore, the introduction of fluorine atoms into organic molecules can enhance properties such as lipophilicity, which can be a desirable feature in the synthesis of biologically active compounds. chemimpex.com The precise introduction of a difluorinated benzyl (B1604629) group is a recognized strategy for modulating the biological properties of molecules. nih.gov

Stereoelectronic effects, which relate the spatial arrangement of orbitals to the electronic properties of a molecule, play a crucial role in the reactivity of this compound. The geometry of the benzylic carbon is approximately sp³ hybridized, and the orientation of the C-Zn bond relative to the plane of the aromatic ring influences the reagent's reactivity.

For a reaction to occur, efficient orbital overlap between the nucleophilic benzylic carbon's highest occupied molecular orbital (HOMO) and the electrophile's lowest unoccupied molecular orbital (LUMO) is necessary. The conformation of the benzylzinc reagent can affect this overlap. In transition states, particularly in catalyzed reactions, the alignment of orbitals is critical. For example, in the reductive elimination step of a cross-coupling cycle, the orbitals of the two groups to be coupled must be properly aligned for the C-C bond to form efficiently. While benzylic organometallics can be prone to both Sₙ1 and Sₙ2 type reaction pathways depending on the conditions, the stabilization of a potential benzylic carbocation intermediate is significantly influenced by the phenyl ring. khanacademy.org The fluorine substituents, through their strong inductive effect, would destabilize an adjacent carbocation, making a pure Sₙ1-type pathway less favorable than for an unsubstituted benzylzinc bromide.

Transition Metal-Catalyzed Cross-Coupling Reactions

A primary application of this compound is its use in transition metal-catalyzed cross-coupling reactions to form C(sp³)–C(sp²) and other carbon-carbon bonds. nih.gov These reactions are fundamental in modern organic synthesis. Organozinc reagents are particularly valued for these transformations due to their aforementioned balance of reactivity and functional group tolerance. wikipedia.orgresearchgate.net Palladium and nickel are the most common catalysts employed for these couplings. wikipedia.org The versatility of this approach allows for the coupling of the 2,4-difluorobenzyl moiety with a wide range of organic halides and triflates, including aryl, vinyl, and acyl partners. wikipedia.orgorganic-chemistry.org

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of C-C bond formation and a principal reaction pathway for this compound. wikipedia.orgorganic-chemistry.org This reaction is renowned for its broad substrate scope and high tolerance for various functional groups. organic-chemistry.org In a typical Negishi coupling, this compound would react with an aryl or vinyl halide in the presence of a palladium(0) catalyst to yield a diaryl- or aryl-vinyl methane (B114726) derivative. wikipedia.org

The efficiency and success of the Negishi coupling are highly dependent on the choice of catalyst, specifically the ligands coordinated to the palladium center. nih.gov The reaction is generally applicable to a wide variety of coupling partners, including sterically hindered and electronically diverse aryl bromides and chlorides. organic-chemistry.orgmit.edu

The mechanism of the palladium-catalyzed Negishi coupling is a well-established catalytic cycle involving three primary steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the organic halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, resulting in a Pd(II) complex (Ar-Pd-X). This step is often the rate-limiting step of the cycle. Electron-rich ligands on the palladium center can facilitate this step. illinois.edu

Transmetallation : The organozinc reagent, this compound (DFB-ZnBr), then reacts with the Pd(II) complex. The 2,4-difluorobenzyl group is transferred from the zinc to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-DFB) and a zinc halide salt (ZnBrX).

Reductive Elimination : In the final step, the two organic groups (the aryl group and the 2,4-difluorobenzyl group) are eliminated from the palladium center, forming the desired C-C bond in the final product (Ar-DFB). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. For this step to be efficient, it must be faster than competing side reactions, such as β-hydride elimination, although this specific side reaction is not possible for the 2,4-difluorobenzyl group as it lacks β-hydrogens. nih.gov

Simplified Catalytic Cycle for Negishi Coupling

For example, electron-rich and bulky ligands can promote the oxidative addition step and facilitate the final reductive elimination step. illinois.edu Biarylphosphine ligands such as SPhos, RuPhos, XPhos, and the specially developed CPhos have demonstrated excellent performance in Negishi couplings, particularly with challenging substrates like secondary alkylzinc halides. organic-chemistry.orgnih.govmit.edu These ligands create a sterically demanding environment around the palladium center that favors reductive elimination over potential side reactions. nih.gov Research has shown that catalyst systems employing such advanced ligands can achieve high yields and selectivity even at ambient temperatures. organic-chemistry.orgmit.edu

| Entry | Aryl Bromide | Ligand | Yield (%) | Product Ratio (Branched:Linear) |

|---|---|---|---|---|

| 1 | 2-Bromobenzonitrile | SPhos (L1) | 75 | 20:1 |

| 2 | 2-Bromobenzonitrile | RuPhos (L2) | 78 | 22:1 |

| 3 | 2-Bromobenzonitrile | XPhos (L3) | 80 | 25:1 |

| 4 | 2-Bromobenzonitrile | CPhos (L6) | 95 | >50:1 |

| 5 | 2-Bromoanisole | SPhos (L1) | 60 | 15:1 |

| 6 | 2-Bromoanisole | CPhos (L6) | 92 | >50:1 |

Nickel-Catalyzed Carbon-Carbon Bond Formations

Nickel-catalyzed cross-coupling reactions represent a powerful and economically advantageous alternative to palladium-based systems for the formation of carbon-carbon bonds. Utilizing organozinc reagents like this compound, these transformations are noted for their high efficiency, functional group tolerance, and unique mechanistic pathways. researchgate.netrsc.org Nickel's distinct catalytic activity, particularly in forming C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds, has made it a catalyst of choice for coupling benzylic zinc reagents with various electrophiles, including aryl chlorides, bromides, and tosylates. researchgate.netresearchgate.net

The mechanisms of nickel-catalyzed Negishi cross-coupling reactions often diverge from the well-established oxidative addition-transmetalation-reductive elimination cycle typical of palladium catalysis. rsc.orgsemanticscholar.org While the precise pathway can be complex and dependent on ligands, substrates, and reaction conditions, several key features have been elucidated.

The catalytic cycle is generally initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then reacts with the organic electrophile (e.g., an aryl halide). Unlike palladium, the oxidative addition step may proceed through various pathways, including a concerted process, an Sₙ2-type mechanism, or a single-electron transfer (SET) pathway leading to radical intermediates. princeton.edu The generation of radical species is a plausible pathway in nickel-catalyzed couplings involving tertiary alkyl electrophiles. mit.edunih.gov

Following oxidative addition to form a Ni(II) intermediate, transmetalation with the organozinc reagent (this compound) occurs. This step involves the transfer of the 2,4-difluorobenzyl group from zinc to the nickel center, generating a diorganonickel(II) complex. The final step is reductive elimination, where the two organic groups are coupled to form the new C-C bond, regenerating the active Ni(0) catalyst. princeton.edu Alternative catalytic cycles involving Ni(I) and Ni(III) oxidation states have also been proposed, particularly in systems where radical intermediates are involved.

Table 1: Comparison of Proposed Mechanistic Steps in Nickel vs. Palladium Catalysis

| Mechanistic Step | Typical Palladium-Catalyzed Cycle | Common Nickel-Catalyzed Pathways |

| Catalyst Activation | Reduction of Pd(II) to Pd(0) | Reduction of Ni(II) to Ni(0) |

| Oxidative Addition | Concerted addition of R-X to Pd(0) | Concerted, Sₙ2, or Single-Electron Transfer (SET) pathways |

| Key Intermediates | Pd(0), Pd(II) | Ni(0), Ni(I), Ni(II), Ni(III), radical species |

| Transmetalation | R'-ZnX transfers R' group to Pd(II) | R'-ZnX transfers R' group to Ni(II) |

| Reductive Elimination | C-C bond formation from diorgano-Pd(II) | C-C bond formation from diorgano-Ni(II) or Ni(III) species |

The merger of nickel catalysis with photoredox catalysis has created a powerful platform for C-C bond formation under exceptionally mild conditions. nih.gov This dual catalytic approach enables the use of novel substrate classes by accessing reactive radical intermediates via single-electron transfer (SET) processes mediated by a photocatalyst under visible light irradiation. acs.orgresearchgate.net

In a typical photoredox/nickel co-catalyzed cycle for benzylic functionalization, the photocatalyst (often an iridium or ruthenium complex) is excited by visible light. researchgate.net The excited-state photocatalyst can then engage in a SET event with one of the reaction partners to generate a carbon-centered radical. Concurrently, a Ni(0) or Ni(I) complex undergoes oxidative addition with the electrophilic coupling partner (e.g., an aryl halide) to form a Ni(II)-aryl intermediate. This nickel complex can then trap the photochemically generated benzylic radical. The resulting high-valent nickel intermediate (potentially Ni(III)) subsequently undergoes reductive elimination to forge the desired C-C bond and regenerate the nickel catalyst for the next cycle. researchgate.netcore.ac.uk This synergistic approach avoids the need for pre-formation of the organozinc reagent in some cases and allows for the coupling of substrates that are challenging for traditional cross-coupling methods. semanticscholar.org

Iron-Catalyzed Transformations and Radical Pathways

Iron catalysis has emerged as a cost-effective, abundant, and environmentally benign alternative for cross-coupling reactions. youtube.comnih.gov Iron-catalyzed reactions, particularly Kumada-type couplings, are well-suited for C(sp²)-C(sp³) bond formation and often proceed via mechanisms involving radical intermediates. youtube.com While less common than nickel or palladium, iron catalysts can effectively couple benzylic reagents with various partners. researchgate.net

The mechanism of iron-catalyzed cross-coupling is distinct from noble metal catalysis and is believed to involve radical or radical-chain processes. The reaction is typically initiated by the reduction of an iron salt (e.g., FeCl₂, Fe(acac)₃) by the organometallic reagent to a low-valent iron species. This species can then react with the organic halide. A key feature is the potential formation of radical intermediates through SET from the iron center to the electrophile. The resulting organic radical can then participate in subsequent steps to form the final product. The involvement of radical pathways makes iron catalysis particularly effective for substrates that are prone to such mechanisms, though it can also lead to side products like homocoupling. rsc.org

Copper-Mediated Reactions

Copper-mediated and -catalyzed reactions provide a complementary approach for the functionalization of organozinc reagents. Copper is a preferred metal for generating alkyl-Cu(III)-R₣ complexes, which readily undergo reductive elimination to form C(sp³)–R₣ bonds. doi.orgresearchgate.net When reacting this compound with an electrophile in the presence of a copper salt, the reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle.

The process begins with transmetalation of the 2,4-difluorobenzyl group from zinc to a Cu(I) species, forming a copper(I) organometallic intermediate. This intermediate then undergoes oxidative addition with the electrophilic coupling partner (e.g., an aryl or alkyl halide). This step can be slow, particularly with less reactive electrophiles like aryl bromides and chlorides, but can be accelerated by the presence of directing groups on the substrate. nih.gov The resulting Cu(III) intermediate is typically unstable and rapidly undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the active Cu(I) catalyst. cas.cn

Table 2: Overview of Catalytic Systems for this compound

| Catalyst Metal | Common Oxidation States | Key Mechanistic Features | Typical Electrophiles |

| Nickel | Ni(0), Ni(I), Ni(II), Ni(III) | Diverse pathways (Sₙ2, SET); Radical intermediates possible | Aryl/vinyl halides, tosylates |

| Iron | Fe(0), Fe(I), Fe(II), Fe(III) | Predominantly radical pathways; SET processes | Alkyl/aryl halides |

| Copper | Cu(I), Cu(III) | Cu(I)/Cu(III) cycle; Oxidative addition can be rate-limiting | Alkyl/aryl halides, fluoroalkylating agents |

Non-Catalyzed Reaction Modes: Nucleophilic Substitutions and Additions

Organozinc reagents, including this compound, possess significant nucleophilic character, enabling them to react directly with a range of electrophiles without the need for a transition-metal catalyst. These reactions are analogous to those of Grignard reagents but often exhibit superior functional group tolerance.

In a non-catalyzed reaction, the carbon-zinc bond of this compound is polarized, with the benzylic carbon atom acting as the nucleophilic center. mhmedical.com This nucleophile can directly attack an electrophilic carbon atom, displacing a suitable leaving group in a nucleophilic substitution reaction. libretexts.org

The mechanism is typically a bimolecular nucleophilic substitution (Sₙ2). libretexts.org The nucleophilic benzylic carbon of the organozinc compound attacks the electrophile from the side opposite to the leaving group. This results in a concerted process where the new carbon-carbon bond forms simultaneously as the bond to the leaving group breaks. libretexts.org This pathway is common for reactions with primary and secondary alkyl halides, acyl halides, and other activated electrophiles. The fluorination of alkyl bromides using nucleophilic fluoride (B91410) sources is a well-established transformation that proceeds through similar Sₙ1 and Sₙ2 pathways. nih.govrsc.org The direct reactivity of organozinc reagents makes them valuable in syntheses where avoiding transition metals is desirable.

Michael-Type Addition Reactions to Conjugated Systems

The conjugate addition, or Michael-type reaction, is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org For organozinc reagents like this compound, which are considered soft nucleophiles, direct 1,4-addition to α,β-unsaturated systems can be challenging. Their moderate reactivity often necessitates the use of a catalyst to promote the reaction efficiently. uni-muenchen.de Copper(I) salts are commonly employed to facilitate the conjugate addition of benzylic zinc reagents to Michael acceptors. acs.org

The general scheme for a copper-catalyzed Michael addition is as follows:

Transmetalation: The organozinc reagent reacts with a Cu(I) salt to form a benzylic cuprate (B13416276).

Conjugate Addition: The cuprate species attacks the β-carbon of the α,β-unsaturated compound, forming a new C-C bond and a zinc enolate intermediate. libretexts.org

Protonation: The enolate is protonated upon workup to give the final product.

The utility of this reaction is demonstrated by the successful addition of various benzylic zinc reagents to different Michael acceptors, as detailed in the table below, which showcases the versatility of this method for creating functionalized molecules.

| Benzylic Zinc Reagent | Michael Acceptor | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 4-Fluorobenzylzinc chloride | Cyclohexenone | CuCN·2LiCl | 3-(4-Fluorobenzyl)cyclohexan-1-one | 72% acs.org |

| Benzylzinc bromide | Chalcone | CuBr·S(CH₃)₂ | 1,3-Diphenyl-4-phenylbutan-1-one | 85% |

| This compound | Methyl vinyl ketone | CuCN·2LiCl | 5-(2,4-Difluorophenyl)pentan-2-one | N/A |

| 3-Methoxybenzylzinc chloride | Ethyl acrylate | CuCN·2LiCl | Ethyl 4-(3-methoxyphenyl)butanoate | N/A |

Additions to Carbonyl and Imine Functionalities (e.g., sulfinylimines)

This compound exhibits significant reactivity towards electrophilic carbon atoms in carbonyl and imine functionalities. These additions are fundamental for constructing more complex molecular architectures, particularly for synthesizing alcohols and amines.

Addition to Carbonyls: The high reactivity of benzylic zinc halides allows for efficient nucleophilic addition to aldehydes and ketones, a process often referred to as a 1,2-addition. masterorganicchemistry.com This reaction proceeds without the need for a catalyst, highlighting the inherent nucleophilicity of the reagent. acs.org The mechanism involves the attack of the nucleophilic benzylic carbon onto the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral zinc alkoxide intermediate, which, upon acidic workup, is protonated to yield the corresponding secondary or tertiary alcohol. libretexts.org The polarity of the carbon-zinc bond, with a partial negative charge on the carbon, drives this nucleophilic attack on the partially positive carbonyl carbon. chemeurope.comwikipedia.org

Addition to Imines and Sulfinylimines: The addition of organometallic reagents to imines is a direct route for the synthesis of amines. nih.gov When chiral N-sulfinyl imines are used as electrophiles, this reaction becomes a powerful tool for asymmetric synthesis, allowing for the creation of chiral amines with a high degree of stereocontrol. beilstein-journals.org The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the organozinc reagent to one face of the C=N double bond. nih.gov

The stereochemical outcome is generally rationalized by a Zimmerman-Traxler-type transition state model, where the zinc atom chelates with the oxygen and nitrogen atoms of the sulfinyl imine. This rigid, chair-like cyclic transition state forces the benzylic group to approach from the sterically less hindered face, leading to high diastereoselectivity. nih.gov The resulting sulfinamide can then be readily cleaved under mild acidic conditions to afford the free chiral amine.

| Benzylic Zinc Reagent | Electrophile | Reaction Type | Product Type | Key Features |

|---|---|---|---|---|

| This compound | Benzaldehyde | 1,2-Addition | Secondary Alcohol | Typically proceeds without a catalyst. acs.org |

| Benzylzinc chloride | Acetone | 1,2-Addition | Tertiary Alcohol | Forms a new C-C bond at the carbonyl carbon. |

| This compound | (R)-N-tert-Butanesulfinyl aldimine | Diastereoselective 1,2-Addition | Chiral Sulfinamide | High diastereoselectivity controlled by the sulfinyl group. beilstein-journals.org |

| 4-Chlorobenzylzinc bromide | (S)-N-tert-Butanesulfinyl ketimine | Diastereoselective 1,2-Addition | Chiral Sulfinamide with Quaternary Center | Enables synthesis of enantiomerically enriched amines. |

Stability and Decomposition Pathways of this compound

The stability of organometallic compounds is a critical factor influencing their preparation, storage, and reactivity. Organozinc halides like this compound are generally considered more stable than their highly reactive organolithium or Grignard counterparts. uni-muenchen.de This enhanced stability allows for the presence of a wider array of functional groups within the molecule. acs.org However, they are still sensitive reagents that must be handled under inert conditions.

Stability: Organozinc compounds are susceptible to decomposition by protic solvents, and they are readily oxidized by air. chemeurope.comwikipedia.org Therefore, their preparation and subsequent reactions must be conducted under a dry, inert atmosphere, typically nitrogen or argon. The thermal stability of benzylic zinc reagents is generally good, allowing reactions to be performed at room temperature or even with gentle heating. uni-muenchen.de

The stability and solubility of benzylic zinc reagents can be significantly enhanced by the presence of lithium salts, such as lithium chloride. wikipedia.org LiCl breaks up the polymeric aggregates that organozinc halides tend to form, leading to the formation of soluble adducts that are often more reactive and stable in solution. acs.orgnih.gov

Decomposition Pathways: Two primary pathways for the decomposition of organometallic compounds are β-hydrogen elimination and homolytic cleavage of the metal-carbon bond. uu.nl

β-Hydrogen Elimination: This pathway is not relevant for this compound, as the organic group lacks hydrogen atoms on the carbon atom beta to the zinc-bearing carbon. uu.nl

Homolytic Cleavage: Thermally induced homolytic cleavage of the carbon-zinc bond is a more probable decomposition route. This process involves the breaking of the C-Zn bond to form a benzylic radical and a zinc-based radical. The resulting benzylic radicals can then dimerize, leading to the formation of 1,2-bis(2,4-difluorophenyl)ethane as a homocoupling byproduct. This is a common side reaction observed during the formation of benzylic zinc reagents. acs.org

Reaction with Oxygen: In the presence of air, organozinc compounds can undergo oxidation. The insertion of oxygen into the carbon-zinc bond can lead to the formation of zinc alkoxides, which upon hydrolysis would yield 2,4-difluorobenzyl alcohol.

The careful control of reaction conditions, particularly the exclusion of air and moisture and the use of stabilizing additives like LiCl, is crucial to minimize these decomposition pathways and ensure the efficient utilization of this compound in synthesis. nih.gov

Synthetic Applications and Functional Transformations Mediated by 2,4 Difluorobenzylzinc Bromide

Construction of Fluorinated Aromatic and Heteroaromatic Architectures

2,4-Difluorobenzylzinc bromide is a key reagent in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, for the formation of carbon-carbon bonds. ljmu.ac.uk This methodology is instrumental in the synthesis of complex fluorinated aromatic and heteroaromatic structures. The reagent's utility stems from its ability to efficiently couple with a variety of aryl and heteroaryl halides or triflates, thereby providing access to a diverse range of substituted aromatic compounds.

The Negishi coupling reaction, in particular, stands out for its functional group tolerance and its effectiveness in creating C(sp³)–C(sp²) bonds. organic-chemistry.org The general scheme for such a reaction involves the coupling of this compound with an aromatic or heteroaromatic halide in the presence of a palladium catalyst.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Aryl/Heteroaryl Halide | Catalyst System | Product Type |

|---|---|---|

| Aryl Bromide | Pd(OAc)₂ / CPhos | Fluorinated Biaryl |

| Heteroaryl Chloride | Pd₂ (dba)₃ / XPhos | Fluorinated Heterobiaryl |

This table is illustrative and based on typical Negishi coupling reactions.

The resulting fluorinated biaryls and heterobiaryls are valuable scaffolds in medicinal chemistry, as the presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. ljmu.ac.uk

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The 2,4-difluorobenzyl motif is a common feature in a variety of biologically active molecules. Consequently, this compound serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. chemimpex.com

Development of Enzyme Inhibitors and Receptor Antagonists

The introduction of the 2,4-difluorobenzyl group can be a key step in the development of potent and selective enzyme inhibitors and receptor antagonists. The fluorine atoms can engage in favorable interactions with biological targets and modulate the electronic properties of the molecule.

Pathways to Novel Therapeutic Agents (e.g., XIAP/cIAP1 antagonists, triazolium derivatives, EP1 receptor antagonists)

Specific applications of 2,4-difluorobenzyl bromide have been reported in the synthesis of promising therapeutic agents. For instance, it has been utilized in the preparation of novel 1,2,4-triazolium derivatives, which have shown significant antimicrobial activities. cymitquimica.com The synthesis involves the reaction of 1H-1,2,4-triazole with 2,4-difluorobenzyl bromide as a key step. cymitquimica.com

Furthermore, this organozinc reagent is a key component in the synthesis of 1,5-biaryl pyrrole (B145914) EP₁ receptor antagonists. cymitquimica.com The development of selective antagonists for the EP₁ receptor is a promising avenue for the treatment of various medical conditions.

While the direct use of this compound in the synthesis of XIAP/cIAP1 antagonists is not explicitly detailed in readily available literature, the 2,4-difluorobenzyl moiety is present in some IAP antagonist structures. The general synthetic strategies for these complex molecules often involve coupling reactions where a reagent like this compound could be employed.

Approaches to Complex Molecular Scaffolds (e.g., HIV-1 capsid protein subtypes)

The development of inhibitors targeting the HIV-1 capsid protein is a major focus in antiviral research. The structural complexity of these inhibitors often necessitates the use of versatile building blocks. While direct evidence for the use of this compound in the synthesis of specific HIV-1 capsid inhibitors is not prevalent in the reviewed literature, the 2,4-difluorobenzyl group is a component of some reported inhibitors. The synthesis of such complex molecules often relies on cross-coupling strategies where this zinc reagent could be a valuable precursor.

Regioselective and Stereoselective Synthetic Pathways

The application of this compound in regioselective and stereoselective synthesis is an area of ongoing research. The ability to control the position and orientation of the 2,4-difluorobenzyl group is crucial for the synthesis of complex chiral molecules with defined biological activity. While specific examples detailing the regioselective and stereoselective reactions of this compound are not extensively documented in the available literature, the principles of modern cross-coupling reactions suggest that the choice of ligands and reaction conditions can influence the selectivity of the coupling process.

Versatility in Agrochemical Synthesis

Beyond pharmaceuticals, this compound also finds application in the agrochemical industry. ljmu.ac.uk The introduction of fluorinated moieties into pesticides and herbicides can enhance their efficacy and metabolic stability in the environment. ljmu.ac.uk The versatility of this reagent allows for the synthesis of a wide range of agrochemical candidates with improved properties.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1H-1,2,4-triazole |

| 1,2,4-triazolium derivatives |

| 1,5-biaryl pyrrole EP₁ receptor antagonists |

| XIAP/cIAP1 antagonists |

| HIV-1 capsid protein inhibitors |

| Palladium acetate (B1210297) (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| CPhos |

Functional Group Compatibility and Broad Applicability in Organic Synthesis

The utility of an organometallic reagent in the synthesis of complex molecules is largely defined by its functional group compatibility. This compound, a prominent organozinc reagent, exhibits a high degree of tolerance for a wide array of functional groups, making it a versatile and valuable tool in modern organic synthesis. This broad compatibility is a hallmark of organozinc reagents, particularly in palladium-catalyzed cross-coupling reactions such as the Negishi coupling. nih.govorgsyn.org The mild reaction conditions typically employed for these transformations allow for the presence of sensitive functionalities that might not be tolerated by other more reactive organometallic compounds.

The broad applicability of this compound is evident in its use as a key building block for introducing the 2,4-difluorobenzyl moiety into diverse molecular scaffolds. chemimpex.com This structural unit is found in numerous biologically active compounds. The ability to perform these synthetic transformations in the presence of various functional groups is critical for the late-stage functionalization of complex intermediates in drug discovery and development programs. nih.gov

Detailed research findings indicate that reactions involving benzylic zinc reagents are compatible with a variety of sensitive functional groups. This allows for the synthesis of highly functionalized and complex organic structures. chemimpex.com The table below summarizes the compatibility of various functional groups in coupling reactions analogous to those involving this compound.

Table 1: Functional Group Compatibility in Cross-Coupling Reactions

| Functional Group | Tolerance Level | Research Findings |

|---|---|---|

| Alkenes & Alkynes | Well-tolerated | Internal alkenes and TMS-protected alkynes are compatible with the reaction conditions, leading to products in high yields. nih.gov |

| Esters | Well-tolerated | Esters are generally compatible, allowing for their incorporation into the target molecules without undergoing side reactions. nih.govnih.gov |

| Nitriles | Well-tolerated | The cyano group is well-tolerated in these cross-coupling reactions. orgsyn.orgnih.gov |

| Aldehydes | Well-tolerated | Aldehydes can be present in the coupling partners without being affected under the optimized reaction conditions. nih.gov |

| Amines & Amides | Well-tolerated | Both protected and some unprotected amines and amides are compatible with the reaction conditions. nih.gov |

The extensive functional group tolerance of this compound underscores its broad applicability in the synthesis of a wide range of organic molecules. Its use facilitates the efficient construction of carbon-carbon bonds, which is a fundamental operation in the assembly of complex molecular architectures for the pharmaceutical and agrochemical industries. chemimpex.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Organolithium reagents |

Advanced Research Directions and Comparative Studies in Organozinc Chemistry

Chemo-, Regio-, and Stereoselectivity in Reactions with 2,4-Difluorobenzylzinc Bromide

Selectivity is a cornerstone of synthetic efficiency, and understanding the selective behavior of a reagent is paramount. For an organometallic reagent such as this compound, selectivity manifests in several key ways:

Chemoselectivity : This refers to the preferential reaction of the reagent with one functional group over another in a multifunctional substrate. Organozinc reagents are known for their high chemoselectivity, generally tolerating esters, nitriles, and ketones, which are often incompatible with more reactive organolithium or Grignard reagents. While no specific studies detailing the chemoselectivity of this compound have been published, it is expected to exhibit this classic high tolerance, enabling its use in the synthesis of complex molecules without the need for extensive protecting group strategies.

Regioselectivity : In reactions with unsymmetrical electrophiles, regioselectivity dictates the position of the new carbon-carbon bond. For benzylic zinc reagents, the primary reaction pathway is the direct coupling at the benzylic carbon (an S_N_2-type pathway in cross-coupling). An alternative, though generally less common, pathway could involve an S_N_2' reaction if the electrophile contains an adjacent leaving group on an alkene. Research is needed to confirm that this compound reacts with high fidelity at the benzylic position, a critical factor for its reliability as a synthetic tool.

Stereoselectivity : If the reaction creates a new chiral center, stereoselectivity describes the preference for forming one stereoisomer over another. While the 2,4-difluorobenzyl group itself is achiral, its reaction with a chiral electrophile or under the influence of a chiral catalyst could proceed with stereoselectivity. Detailed studies in this area are currently absent from the literature but would be essential for its application in asymmetric synthesis.

Functional Group Tolerance and Synthetic Scope Expansion

The utility of any organometallic reagent is defined by its tolerance for various functional groups, which in turn dictates its synthetic scope. Organozinc reagents are celebrated for their broad functional group compatibility due to the moderate polarity of the carbon-zinc bond.

Key functional groups that are generally well-tolerated in Negishi couplings, and thus are anticipated to be compatible with this compound, include:

Esters

Amides

Nitriles

Ketones

Ethers

Halides (on the electrophile)

This high degree of tolerance allows for the late-stage introduction of the 2,4-difluorobenzyl moiety into complex, highly functionalized molecules, which is a significant advantage in pharmaceutical development. For instance, the reagent could be coupled with a heterocyclic halide bearing an ester group without the risk of the reagent adding to the ester carbonyl. However, specific experimental validation and quantitative yield data for this compound reacting in the presence of these groups are not yet available. Future research focused on systematically mapping its compatibility would be invaluable for expanding its application in multi-step syntheses.

Comparative Analysis with Related Fluorinated Organometallic Reagents

To fully appreciate the unique properties of this compound, it is crucial to compare it with structurally similar reagents. Such comparative studies provide insights into how subtle structural changes influence reactivity, stability, and synthetic outcomes.

The position of the fluorine atoms on the aromatic ring can have a profound impact on the electronic properties of the benzyl (B1604629) system and, consequently, on the reactivity of the corresponding organozinc reagent. The electron-withdrawing nature of fluorine can affect the nucleophilicity of the benzylic carbon and the stability of the reagent.

A comparative study, which is currently lacking in the literature, would investigate:

Rate of Formation : Does the position of fluorine atoms influence the rate of oxidative insertion of zinc into the parent benzyl bromide?

Stability : Are certain isomers more prone to decomposition or side reactions like Wurtz homocoupling?

Nucleophilicity : How does the isomerism affect the rate and yield of cross-coupling reactions with a standard electrophile? For example, the strong inductive effect of two fluorine atoms ortho to the benzylic position (the 2,6-isomer) might be expected to decrease the nucleophilicity of the reagent compared to the 3,5-isomer.

The table below summarizes basic information about the precursor benzyl bromides, which would be the starting point for such a comparative study.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 | |

| 2,5-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 | |

| 2,6-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 | |

| 3,5-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 |

This table is based on the properties of the precursor halides, as detailed comparative data for the corresponding zinc reagents is not available.

Organolithium (RLi) and Grignard (RMgX) reagents are powerful nucleophiles, but their high reactivity often leads to lower functional group tolerance and a higher propensity for side reactions compared to organozinc reagents.

A direct comparison would likely demonstrate the following:

| Reagent Type | Reactivity/Basicity | Functional Group Tolerance | Chemoselectivity |

| Organolithium (RLi) | Very High | Low (reacts with esters, nitriles, etc.) | Low |

| Grignard (RMgX) | High | Moderate (can react with esters) | Moderate |

| Organozinc (RZnX) | Moderate | High (generally tolerates esters, nitriles) | High |

The synthesis of a hypothetical functionalized target molecule, such as methyl 4-((2,4-difluorobenzyl)oxy)benzoate, would highlight these differences. The 2,4-difluorobenzyl organolithium or Grignard reagent would likely attack the ester group, whereas the this compound would be expected to participate cleanly in a cross-coupling reaction with a suitable aryl halide, leaving the ester intact. This superior chemoselectivity is the primary reason organozinc reagents are preferred for the synthesis of complex, polyfunctional molecules.

The halide counterion (X in RZnX) can influence the solubility, stability, and reactivity of an organozinc reagent, often through its role in the Schlenk equilibrium. While this compound is commonly prepared from the corresponding bromide, the chloride analogue could also be synthesized.

A comparative study would explore whether the chloride reagent offers advantages, such as:

Increased stability in certain solvent systems.

Different reactivity profiles in catalyzed vs. uncatalyzed reactions.

Economic benefits , as the parent benzyl chloride might be less expensive than the bromide.

Currently, there is no published data directly comparing the properties and synthetic performance of this compound with 2,4-Difluorobenzylzinc chloride.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful insights into the structure, stability, and reaction mechanisms of organometallic reagents. For this compound and its isomers, theoretical approaches could be used to:

Model Ground State Structures : Determine the most stable geometries and the nature of the C-Zn bond, including the influence of solvent coordination.

Calculate Electronic Properties : Quantify the effect of fluorine substitution patterns on the charge distribution and nucleophilicity of the benzylic carbon. This could predict the relative reactivity of the different isomers (2,4- vs 2,6- vs 3,5-, etc.).

Investigate Reaction Pathways : Model the transition states for key reaction steps, such as transmetalation and reductive elimination in Negishi coupling. This could elucidate the origins of selectivity and predict optimal reaction conditions.

Such computational studies would be invaluable for rationalizing experimental observations and for the predictive design of new reagents and reactions. However, at present, specific theoretical studies focused on this compound are absent from the scientific literature, representing a significant opportunity for future research.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful tool for elucidating the electronic structure and predicting the reactivity of organozinc compounds like this compound. nih.gov These computational methods can model the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the carbon-zinc bond. rsc.org

Table 1: Illustrative Data from Quantum Chemical Calculations on Substituted Benzylzinc Bromides This table presents hypothetical data to illustrate the typical output of DFT calculations.

| Compound | C-Zn Bond Length (Å) | Mulliken Charge on Benzylic C | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|---|

| Benzylzinc bromide | 2.05 | -0.45 | -5.8 | -1.2 |

| 4-Fluorobenzylzinc bromide | 2.04 | -0.42 | -5.9 | -1.4 |

| This compound | 2.03 | -0.39 | -6.1 | -1.6 |

Molecular Modeling of Reaction Transition States and Pathways

Beyond static electronic structure, molecular modeling is employed to map out the entire energy landscape of a chemical reaction, including the structures of transition states and intermediates. chemrxiv.org This is particularly valuable for complex, multi-step catalytic cycles like the palladium-catalyzed Negishi coupling, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Table 2: Illustrative Calculated Activation Energies for Negishi Coupling Transition States This table presents hypothetical data to illustrate the typical output of molecular modeling.

| Organozinc Reagent | Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Benzylzinc bromide | Transmetalation | Pd(PPh₃)₄ | 12.5 |

| This compound | Transmetalation | Pd(PPh₃)₄ | 13.8 |

| Benzylzinc bromide | Reductive Elimination | Pd(PPh₃)₄ | 18.2 |

| This compound | Reductive Elimination | Pd(PPh₃)₄ | 17.1 |

Scalability, Industrial Production Considerations, and Sustainable Synthesis

The transition of a chemical process from laboratory scale to industrial production presents numerous challenges, including cost, safety, efficiency, and environmental impact. Organometallic reagents, while powerful, require careful handling and process design for large-scale applications. acs.org

The industrial synthesis of this compound would likely involve the direct insertion of activated zinc metal into 2,4-difluorobenzyl bromide. sigmaaldrich.com Key considerations for scaling up this process include efficient heat management, as the formation of organozinc reagents is often exothermic. Continuous flow reactors offer a significant advantage over traditional batch processing in this regard, allowing for better temperature control, improved safety, and higher throughput. acs.orgacs.org The choice of solvent is also critical; while ethers like tetrahydrofuran (B95107) (THF) are common in the lab, alternative solvents with higher flash points and better environmental profiles are sought for industrial processes.

Table 3: Key Considerations for Industrial Production of this compound

| Parameter | Laboratory Scale | Industrial Scale Consideration |

|---|---|---|

| Reaction Vessel | Glass flask (Batch) | Continuous flow reactor; Glass-lined steel reactor |

| Zinc Activation | Chemical activators (e.g., I₂, TMSCl) | Highly active zinc (e.g., Rieke® Zinc); Mechanical activation |

| Heat Management | Ice bath | Jacketed reactor with cooling fluid; High surface-area-to-volume ratio in flow reactors |

| Solvent | Anhydrous THF | Higher-boiling point ethers; Solvent recycling programs |

| Reagent Handling | Syringe/cannula transfer | Automated pumping systems; Use of more stable solid reagents where possible |

| Process Control | Manual monitoring | Process Analytical Technology (PAT) for real-time monitoring |

Conclusion and Future Perspectives

Recapitulation of Key Academic Contributions and Research Findings

2,4-Difluorobenzylzinc bromide belongs to the class of fluorinated organozinc reagents, which are valued for their superior thermal stability compared to their organolithium and Grignard counterparts. oup.com The primary academic contribution of this reagent and its analogues is their function as effective nucleophilic intermediates for introducing fluorinated moieties into complex molecules. researchgate.net Specifically, this compound serves as a crucial building block for incorporating the 2,4-difluorobenzyl group, a structure of significant interest in medicinal chemistry and materials science. chemimpex.com

The presence of fluorine atoms in organic molecules can profoundly alter their chemical and biological properties. dntb.gov.ua Research has highlighted that the distinct fluorine substituents on the benzyl (B1604629) group can enhance a compound's lipophilicity, which may improve the bioavailability of potential drug candidates. chemimpex.com The most significant research finding associated with this class of reagents is their application in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. acs.orgresearchgate.net This capability is fundamental to the construction of complex organic frameworks from simpler, readily available precursors. chemimpex.com The utility of such organozinc reagents is central to the synthesis of novel pharmaceuticals and agrochemicals. chemimpex.com

The table below summarizes the key applications and findings related to the use of benzylic and aryl organozinc reagents in organic synthesis.

| Reaction Type | Catalyst System (Typical) | Bond Formed | Significance in Research |

|---|---|---|---|

| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | C(sp³)–C(sp²) or C(sp³)–C(sp³) | High functional group tolerance and formation of C-C bonds under relatively mild conditions. acs.org |

| Copper-Catalyzed Acylation | Copper (Cu) | C(sp³)–C(acyl) | Provides a direct route to ketones, which are important intermediates in organic synthesis. researchgate.net |

| Suzuki-Miyaura-Type Coupling | Palladium (Pd) | C(sp³)–C(sp²) | While traditionally using boronic acids, organozinc reagents can participate in similar Pd-catalyzed pathways with aryl halides. nih.govuwindsor.ca |

Identification of Unresolved Challenges and Emerging Research Frontiers

Despite the utility of this compound and related organozinc reagents, several challenges remain. While known for their enhanced stability, these reagents can still be sensitive to atmospheric moisture and oxygen, necessitating specialized handling techniques such as the use of a Schlenk line. acs.org A persistent challenge in the field is the ongoing need to broaden the substrate scope and improve functional group tolerance in cross-coupling reactions, which drives the continuous development of more robust and versatile catalyst systems. nih.gov Furthermore, with a growing emphasis on sustainable practices, developing "green" and more atom-economical methods for the preparation of organozinc reagents is a key objective. datainsightsmarket.com In pharmaceutical applications, the removal of residual palladium from the final active pharmaceutical ingredient after catalysis presents a significant and costly challenge. mdpi.com

Emerging research frontiers are actively addressing these limitations. A major area of investigation is the development of novel catalytic systems that replace precious metals like palladium with more earth-abundant and less toxic alternatives, such as iron, cobalt, and copper. acs.org The advent of photoredox catalysis represents another frontier, offering the potential to drive coupling reactions under exceptionally mild conditions using visible light. Furthermore, the field is moving towards asymmetric synthesis, where the development of chiral catalysts enables the synthesis of specific stereoisomers of a target molecule, a critical consideration in drug development.

Prospective Outlook on the Development of this compound Chemistry

The future development of this compound chemistry is poised for significant advancement, primarily driven by its potential applications in high-value sectors. In drug discovery and agrochemical research, the reagent is expected to be increasingly utilized in the synthesis of novel, highly functionalized molecules. chemimpex.comfuturemarketreport.com The unique electronic properties conferred by the difluorinated aromatic ring can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

In materials science, the incorporation of the 2,4-difluorobenzyl moiety into polymers and other advanced materials could yield products with enhanced thermal stability, chemical resistance, or unique optoelectronic properties. chemimpex.com A deeper mechanistic understanding of the reactivity and catalytic cycles involving this reagent, aided by computational modeling and advanced spectroscopic techniques, will be crucial. Such insights will enable the rational design of next-generation catalysts with superior efficiency, selectivity, and stability.

Finally, the integration of process chemistry innovations, such as continuous flow synthesis, holds great promise. dntb.gov.ua Performing the synthesis and subsequent reaction of this compound in a flow reactor could mitigate challenges related to its stability, improve reaction safety and control, and facilitate seamless scaling from laboratory research to industrial production.

Q & A

Q. What are the key steps for synthesizing 2,4-difluorobenzylzinc bromide, and how can reaction purity be optimized?

Methodological Answer: Synthesis typically involves transmetallation of 2,4-difluorobenzyl bromide with zinc metal. Critical steps include:

Pre-activation of Zinc : Use freshly activated zinc (e.g., via HCl or Rieke method) to enhance reactivity .

Controlled Temperature : Maintain temperatures between 0–25°C to avoid side reactions (e.g., Wurtz coupling).

Solvent Selection : Tetrahydrofuran (THF) is preferred for stabilizing the organozinc intermediate .

Purity Optimization : Monitor reaction progress via GC-MS or NMR. Quench aliquots with deuterated water to detect unreacted starting material. Purify via filtration under inert atmosphere to exclude oxygen/moisture .

Q. How can researchers characterize this compound, and what analytical techniques are critical?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm substitution pattern (e.g., distinct fluorinated peaks at δ -110 to -120 ppm) .

- Titration : Quantify active zinc via iodometric titration (react with iodine in THF, measure unreacted iodine spectrophotometrically) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M–Br] fragments) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Inert Atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis/oxidation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Emergency Measures : For spills, neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of fluorine increases the electrophilicity of the benzylzinc species, enhancing its reactivity in Negishi or Kumada couplings. However, steric hindrance at the 2- and 4-positions may reduce accessibility to bulky substrates. To validate: